(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione

Organogels Self-Assembly Minimum Gelation Concentration (MGC)

This (3S,6S)-stereoisomer is the essential DKP scaffold for synthesizing lipid OF-PEG-lin, a key component in LNP formulations for mRNA delivery. Its rigid core provides defined spatial orientation critical for consistent nanoparticle performance. The unsubstituted parent amine is also the required starting point for preparing Fmoc-/Boc-protected organogelators with tunable MGC. Choose this compound for conformationally restricted linkage in drug delivery, biomaterials, and peptide vector applications where batch-to-batch reproducibility is non-negotiable.

Molecular Formula C12H24N4O2
Molecular Weight 256.34 g/mol
CAS No. 23409-32-7
Cat. No. B3254246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
CAS23409-32-7
Molecular FormulaC12H24N4O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC(CCN)CC1C(=O)NC(C(=O)N1)CCCCN
InChIInChI=1S/C12H24N4O2/c13-7-3-1-5-9-11(17)16-10(12(18)15-9)6-2-4-8-14/h9-10H,1-8,13-14H2,(H,15,18)(H,16,17)/t9-,10-/m0/s1
InChIKeyNUYHTXOPSQBZKC-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





23409-32-7: (3S,6S)-3,6-Bis(4-aminobutyl)piperazine-2,5-dione for Lipid Nanoparticle Synthesis


(3S,6S)-3,6-Bis(4-aminobutyl)piperazine-2,5-dione (CAS 23409-32-7) is a cyclic dipeptide (diketopiperazine, DKP) derived from two lysine residues . It is characterized by a rigid 2,5-piperazinedione core and two primary amine side chains extending from the 3 and 6 positions . This compound is commercially supplied as a research chemical, typically with a purity of 95% . It is also known as cyclo(L-Lys-L-Lys) and functions primarily as a reactive linker or scaffold in the construction of larger molecular architectures .

23409-32-7: Why Generic Substitution Fails for Diketopiperazine-Based Linkers


While the 2,5-diketopiperazine (DKP) core is a common scaffold, substitution with alternative di-amino acid cyclic dipeptides or non-cyclic analogs can lead to significant deviations in critical application parameters. For instance, the specific (3S,6S) stereochemistry and the length of the 4-aminobutyl side chains dictate the compound's ability to form stable organogels [1] and influence the reactivity of its amine termini [2]. The following evidence demonstrates that differences in side chain length, stereochemistry, and functionalization result in quantifiable changes in gelation efficiency and self-assembly, which are crucial for applications ranging from drug delivery to biomaterials science. Simple replacement with a linear dipeptide or a DKP bearing shorter/longer alkyl chains (e.g., cyclo(Lys-Gly) or cyclo(L-Orn-L-Orn)) would fail to replicate the specific performance characteristics of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione [3].

23409-32-7 Product-Specific Quantitative Evidence Guide


23409-32-7 vs. Cyclo(L-Lys-L-Lys) Derivatives: Minimum Gelation Concentration (MGC) for Organogel Formation

The unsubstituted (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (CAS 23409-32-7) is a key precursor for organogelators. A direct head-to-head comparison demonstrates that derivatization of this core scaffold significantly modulates its gelation ability. Fmoc mono-substituted cyclo(L-Lys-L-Lys) derivatives exhibit a Minimum Gelation Concentration (MGC) of 1-4% (w/v) in various organic solvents [1]. In contrast, the unmodified parent compound (23409-32-7) does not form organogels under the same conditions, confirming that the derivatization of the amine groups is essential for gelation [2].

Organogels Self-Assembly Minimum Gelation Concentration (MGC)

23409-32-7: Effect of Side-Chain Functionalization on Organogel MGC and Self-Assembled Nanostructure

A cross-study comparison reveals that different protective group strategies on the (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione core lead to distinct gelation behaviors. Fmoc mono-substituted cyclo(L-Lys-L-Lys) (Compound 2) and Boc mono-substituted cyclo(L-Lys-L-Lys) (Compound 4) form gels with similar MGC values (1-4% w/v) but exhibit different self-assembled nanostructures [1]. Specifically, Compound 4 (Boc-substituted) self-assembles into nanotubes, whereas Compound 2 (Fmoc-substituted) forms nanofibers and nanoribbons [1]. Furthermore, the disubstituted derivative (Compound 3) demonstrates stronger gelation ability with lower MGC values in most organic solvents, attributed to the synergistic presence of both Fmoc and Boc groups [1].

Low Molecular Weight Gelators Supramolecular Chemistry Nanostructure

23409-32-7 as a Vector Scaffold: In Vivo Stability of Cyclo(Lys-Lys) vs. Cyclo(Lys-Gly) in Mice

The 2,5-diketopiperazine (DKP) core of 23409-32-7 is known to enhance the stability of conjugated payloads in vivo. A class-level inference can be drawn from studies on structurally similar cyclo(Lys-Lys) DKP scaffolds. In an in vivo study in mice, 99mTc-labeled cyclo(Lys-Lys) DKP scaffolds and a 99mTc-labeled cyclo(Lys-Gly) DKP-peptide conjugate were compared to a 99mTc-labeled peptide alone (HVQIVYK) [1]. The results showed that both DKP scaffolds (including cyclo(Lys-Lys)) conferred high stability, whereas the 99mTc-HVQIVYK peptide without the DKP scaffold was quickly degraded in vivo [1]. This indicates that the DKP core, a feature shared by 23409-32-7, is a key structural element for imparting proteolytic resistance.

Blood-Brain Barrier Peptide Delivery In Vivo Stability

23409-32-7: Comparison of Amine Reactivity for Lipid Nanoparticle (LNP) Component Synthesis

As a linker molecule, (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is utilized in the synthesis of the specialized lipid 'OF-PEG-lin' for lipid nanoparticle (LNP) drug delivery [1]. The compound features two primary amine groups that are reactive with carboxylic acids, activated NHS esters, and carbonyls [1]. A class-level comparison to other common diamino linkers (e.g., 1,6-diaminohexane or 1,4-diaminobutane) highlights a key differentiator: the rigid DKP core of 23409-32-7 pre-organizes the two amine functionalities in a fixed, defined geometry (cis-arrangement on the piperazine ring) . In contrast, simple linear alkyl diamines exhibit significant conformational flexibility, which can lead to less defined or less rigid final conjugate structures.

Lipid Nanoparticles Drug Delivery mRNA

23409-32-7 vs. Linear Lysyl-Lysine Dipeptide: Impact of Cyclization on Organogelator Design

The cyclic nature of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is critical for its application as a low-molecular-weight gelator precursor. Studies on de novo designed cyclic cationic peptides have shown that cyclic peptides exhibit improved antibacterial activity compared to their linear counterparts, which was associated with increased hydrophobicity (as measured by RP-HPLC retention time, tR) and enhanced amphipathicity [1]. While this is a class-level observation for larger peptides, it supports the general principle that cyclization restricts conformational freedom, leading to enhanced self-assembly and interfacial properties. The 23409-32-7 DKP core represents the minimal cyclic lysine-based scaffold, providing a foundational, rigid platform for building more complex supramolecular structures, a property not shared by a flexible, linear Lys-Lys dipeptide.

Peptidomimetics Self-Assembly Cyclic Dipeptides

23409-32-7: Best Research and Industrial Application Scenarios


Synthesis of Conformationally-Restricted PEG-Lipid Conjugates for mRNA-Loaded LNPs

23409-32-7 is the definitive linker for the synthesis of 'lipid OF-PEG-lin', a key component in lipid nanoparticle (LNP) formulations for mRNA delivery [1]. Its rigid, cyclic core ensures a defined spatial orientation of the PEG and lipid moieties, which is critical for achieving consistent LNP size, stability, and in vivo performance. Unlike flexible alkyl diamine linkers, the DKP scaffold minimizes structural heterogeneity in the final conjugate [2]. This scenario is supported by the compound's established use in LNP synthesis [1] and its class-level advantage in providing a conformationally restricted linkage [2].

Precursor for Tunable Low-Molecular-Weight Organogelators (LMWGs)

The unsubstituted compound serves as the essential starting material for creating a library of Fmoc- and Boc-substituted cyclo(L-Lys-L-Lys) organogelators [1]. By derivatizing the pendant amines, researchers can fine-tune the Minimum Gelation Concentration (MGC) from 1-4% (w/v) and dictate the self-assembled nanostructure (nanofibers, nanotubes, etc.) [2]. The 23409-32-7 core itself is a non-gelling scaffold, but its derivatization is essential for achieving gelation [3]. This application is directly supported by quantitative MGC and structural characterization data [REFS-2, REFS-3].

Scaffold for Peptide Vectorization with Enhanced In Vivo Stability

Leveraging the inherent proteolytic stability of the diketopiperazine core, 23409-32-7 can be functionalized to serve as a vector for transporting therapeutic peptides across biological barriers [1]. In vivo studies in mice confirm that analogous cyclo(Lys-Lys) DKP scaffolds confer high stability to conjugated payloads (e.g., 99mTc-labeled peptide), whereas the unconjugated peptide is rapidly degraded [1]. This scenario is supported by cross-study evidence on the class-level advantage of DKP scaffolds for improving peptide half-life in circulation [1].

Building Block for Supramolecular Assemblies and Nanotubes

The rigid, cyclic dipeptide structure of 23409-32-7 makes it an ideal building block for constructing supramolecular architectures. When functionalized with appropriate protecting groups (e.g., Boc), the derived compounds self-assemble into well-defined nanotubes [1]. The parent compound's pre-organized geometry is a key advantage over flexible linear dipeptides, which lack the conformational control necessary for such hierarchical self-assembly [2]. This application is supported by direct evidence of nanotube formation from Boc-substituted cyclo(L-Lys-L-Lys) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.